Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate chemical properties
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate chemical properties
An In-Depth Technical Guide to Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate (CAS: 154325-75-4)
Abstract
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a polyfunctional organic compound of significant interest to the chemical synthesis and pharmaceutical development sectors. Its structure, featuring a terminal α-bromoketone, a sterically hindered ester, and a gem-dimethyl group, makes it a versatile synthetic building block. This guide provides a detailed examination of its chemical properties, a plausible synthetic pathway with mechanistic considerations, an analysis of its chemical reactivity, and a profile of its applications and safety protocols. The content herein is intended for researchers, chemists, and professionals in drug discovery who require a comprehensive understanding of this reagent's potential and handling.
Core Chemical Properties and Identifiers
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is a molecule whose utility is defined by its distinct functional groups. A precise understanding of its fundamental properties is the starting point for its application in any research or development context.
Caption: Chemical Structure of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | Pentanoic acid, 5-bromo-2,2-dimethyl-4-oxo-, ethyl ester | |
| CAS Number | 154325-75-4 | [1][2][3] |
| Molecular Formula | C₉H₁₅BrO₃ | [2][3][4] |
| Molecular Weight | 251.13 g/mol | [3] |
| PubChem CID | 4090969 |[3][4] |
Synthesis & Mechanistic Insights
While specific literature detailing the synthesis of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate is scarce, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. The most probable pathway involves the direct bromination of a suitable precursor, ethyl 2,2-dimethyl-4-oxopentanoate.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Protocol & Rationale:
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Reaction Setup: In a round-bottom flask protected from light, dissolve ethyl 2,2-dimethyl-4-oxopentanoate (1.0 eq.) in a suitable inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). The choice of an inert solvent is critical to prevent side reactions with the highly reactive brominating agent.
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Catalyst Addition: Add a catalytic amount of hydrobromic acid (HBr) or another strong acid. Causality: The reaction proceeds via an enol intermediate. The acid catalyzes the tautomerization of the ketone to its enol form, which is the nucleophilic species that attacks the bromine. The enol will preferentially form at the less sterically hindered terminal methyl group (C5) rather than at the methylene group adjacent to the bulky gem-dimethyl center (C3).
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Bromination: To the stirring solution, add N-Bromosuccinimide (NBS) or elemental bromine (Br₂) (1.0-1.1 eq.) dropwise at a controlled temperature, typically 0 °C to room temperature. Expertise: NBS is often preferred as it provides a low, steady concentration of bromine, minimizing side reactions like polybromination. The reaction is often initiated with light or a radical initiator if NBS is used, but the acid-catalyzed pathway is generally efficient for ketones.
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Monitoring and Quench: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reaction is quenched by washing with a reducing agent solution (e.g., sodium thiosulfate) to neutralize any remaining bromine, followed by a wash with sodium bicarbonate to remove the acid catalyst.
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Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the pure Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The α-bromoketone is a potent electrophile, making it a prime target for nucleophiles.
Caption: Key reactivity hubs of Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate.
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At the α-Bromoketone: This is the most reactive site. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the C5 carbon for nucleophilic attack. This functionality is crucial for:
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Heterocycle Synthesis: It can react with thioamides or thioureas in a Hantzsch-type synthesis to form substituted thiazoles, a common scaffold in medicinal chemistry.
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Bioconjugation: Molecules with this moiety can be used to alkylate nucleophilic residues like cysteine or histidine in proteins, acting as covalent binders.
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Chain Elongation: It readily reacts with carbanions and other nucleophiles to form new carbon-carbon bonds.[5] The reaction of similar bromo-esters with nucleophiles like sodium azide is a well-established transformation.[6]
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At the Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The gem-dimethyl group at the α-position provides significant steric hindrance, making this ester more resistant to hydrolysis than unhindered analogues, a feature that can be exploited for selective reactions elsewhere in the molecule.
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At the Ketone: The ketone can be selectively reduced, for example with sodium borohydride, to the corresponding secondary alcohol.
This multi-functionality allows for stepwise, controlled modifications, making it a valuable intermediate in the synthesis of complex target molecules, particularly in the pharmaceutical industry.[7]
Spectroscopic Characterization (Predicted)
While a published spectrum was not found in the search results, the ¹H and ¹³C NMR spectra can be reliably predicted based on the structure.
Table 2: Predicted ¹H NMR Signals
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| -CH₃ (Ester) | ~1.2 | Triplet (t) | 3H | Coupled to the -OCH₂- group. |
| -C(CH₃)₂ | ~1.3 | Singlet (s) | 6H | Two equivalent methyl groups with no adjacent protons. |
| -CH₂- (C3) | ~2.9 | Singlet (s) | 2H | Methylene group adjacent to ketone and quaternary carbon. |
| -BrCH₂- (C5) | ~4.1 | Singlet (s) | 2H | Methylene group adjacent to bromine and ketone. |
| -OCH₂- (Ester) | ~4.2 | Quartet (q) | 2H | Coupled to the ester's -CH₃ group. |
Expected IR Absorptions: Strong, distinct carbonyl (C=O) stretching frequencies would be observed around 1735 cm⁻¹ for the ester and 1715 cm⁻¹ for the ketone.
Handling, Safety, and Storage
As a reactive α-bromoketone, this compound must be handled with appropriate care. Safety data sheets (SDS) for structurally related compounds like Ethyl 5-bromovalerate and other bromo-esters indicate several potential hazards.[8][9]
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Hazards: Likely to be a skin and eye irritant.[8][9] May cause respiratory irritation.[9] α-Bromoacetates are known lachrymators. Handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep away from heat, sources of ignition, and incompatible materials such as strong bases, acids, and oxidizing agents.[11]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11]
Trustworthiness: The protocols and safety information described are based on established chemical principles and data from analogous compounds. However, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
References
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ChemSrc. (2025). Ethyl 5-bromo-4-oxopentanoate | CAS#:14594-25-3. [Link]
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PrepChem.com. (n.d.). Synthesis of ethyl 5-oxopentanoate. [Link]
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PubChem. (n.d.). Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate | C9H15BrO3 | CID 4090969. [Link]
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PubChem. (n.d.). Ethyl 5-bromo-2,2-dimethylpentanoate | C9H17BrO2 | CID 10681333. [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet - Ethyl 5-bromovalerate. [Link]
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SpectraBase. (n.d.). ETHYL-5-BROMO-4-OXOPENT-2-ENOATE. [Link]
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LookChem. (n.d.). ethyl 5-broMo-4-oxopentanoate, CasNo.14594-25-3. [Link]
-
ResearchGate. (2025). The reaction of ethyl 4-bromo-2-ethoxycarbonyl-2 pentenoate with some nucleophiles. [Link]
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Active Biopharma. (n.d.). Pentanoic acid, 5-broMo-2,2-diMethyl-4-oxo-, ethyl ester. [Link]
Sources
- 1. ETHYL 5-BROMO-2,2-DIMETHYL-4-OXOPENTANOATE | 154325-75-4 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. labsolu.ca [labsolu.ca]
- 4. Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate | C9H15BrO3 | CID 4090969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ethyl 5-broMo-4-oxopentanoate, CasNo.14594-25-3 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. chemscene.com [chemscene.com]
- 11. fishersci.com [fishersci.com]
Figure 1: A common synthetic route to Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate via enolate acylation.
